molecular formula C21H13F3N2O4 B4181455 N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No. B4181455
M. Wt: 414.3 g/mol
InChI Key: RNCUFOXUYHBYFV-UHFFFAOYSA-N
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Description

The compound “N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . Attached to this backbone is a carboxamide group (CONH2), which is a common functional group in many pharmaceuticals. The molecule also contains a nitro group (NO2) and a trifluoromethyl group (CF3), both attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a tricyclic system. The presence of the nitro group would introduce a strong electron-withdrawing effect, which could have significant effects on the chemical behavior of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this molecule. For example, the presence of a carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, and is typically discussed in the context of drug molecules. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)15-11-12(26(28)29)9-10-16(15)25-20(27)19-13-5-1-3-7-17(13)30-18-8-4-2-6-14(18)19/h1-11,19H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCUFOXUYHBYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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